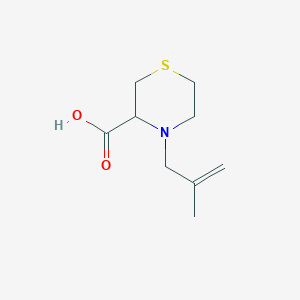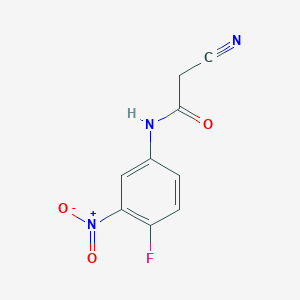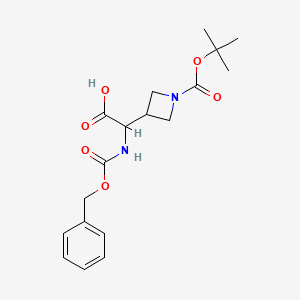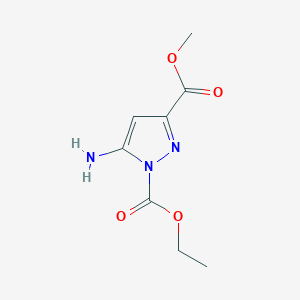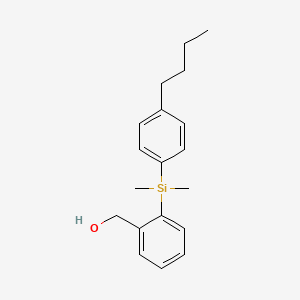
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C19H26OSi and a molecular weight of 298.49 g/mol . This compound is characterized by the presence of a butyl-substituted phenyl group, a dimethylsilyl group, and a phenylmethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-butylphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The final step involves the reduction of the resulting intermediate with a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and dimethylsilyl groups can participate in hydrophobic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- (2-((4-Methylphenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Ethylphenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Propylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C19H26OSi |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
[2-[(4-butylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C19H26OSi/c1-4-5-8-16-11-13-18(14-12-16)21(2,3)19-10-7-6-9-17(19)15-20/h6-7,9-14,20H,4-5,8,15H2,1-3H3 |
InChIキー |
NFZVAVNRWVOSLL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


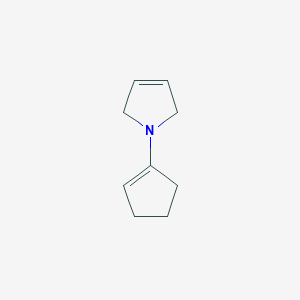
![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
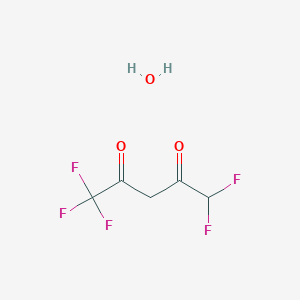
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
![tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate](/img/structure/B12854151.png)
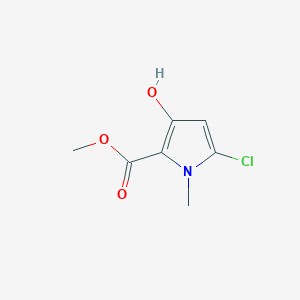
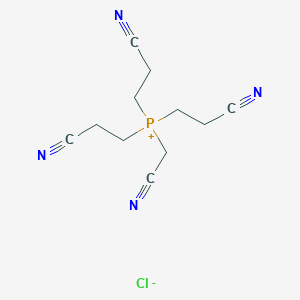
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)


